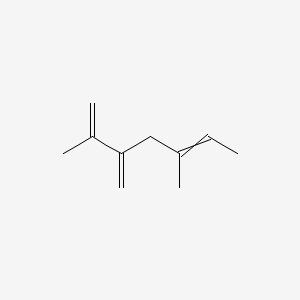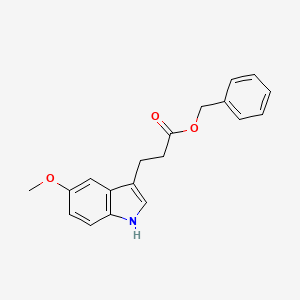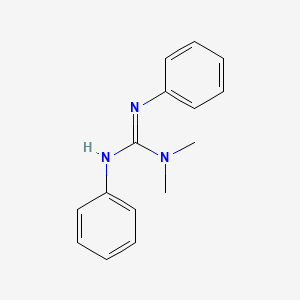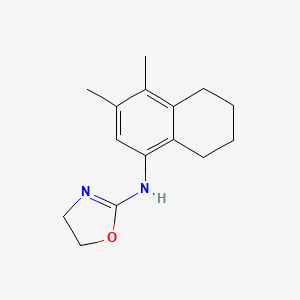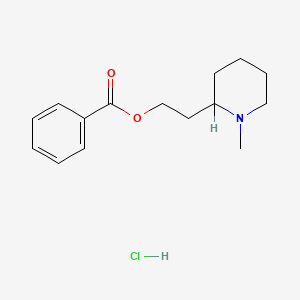
4'-Chloro-alpha-methyl-3-biphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-alpha-methyl-3-biphenylacetic acid is an organic compound with the molecular formula C15H13ClO2. It is a derivative of biphenylacetic acid, where a chlorine atom is substituted at the 4’ position and a methyl group is attached to the alpha carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-alpha-methyl-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which undergoes chlorination to introduce a chlorine atom at the 4’ position.
Alpha-Methylation: The chlorinated biphenyl is then subjected to Friedel-Crafts alkylation to introduce a methyl group at the alpha position.
Acetic Acid Introduction:
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-alpha-methyl-3-biphenylacetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted biphenyl derivatives
Applications De Recherche Scientifique
4’-Chloro-alpha-methyl-3-biphenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is utilized in the formulation of pesticides and herbicides.
Dyestuffs: The compound is employed in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of 4’-Chloro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules
Comparaison Avec Des Composés Similaires
4’-Chloro-alpha-methyl-3-biphenylacetic acid can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-alpha-methylphenylacetic acid: Similar structure but lacks the biphenyl moiety.
4’-Chloro-3-biphenylacetic acid: Similar but without the alpha-methyl group.
Alpha-methyl-3-biphenylacetic acid: Lacks the chlorine atom at the 4’ position.
The presence of both the chlorine atom and the alpha-methyl group in 4’-Chloro-alpha-methyl-3-biphenylacetic acid contributes to its distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
75852-56-1 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13ClO2/c1-10(15(17)18)12-3-2-4-13(9-12)11-5-7-14(16)8-6-11/h2-10H,1H3,(H,17,18) |
Clé InChI |
OAHCVJGEJQPWCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC(=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


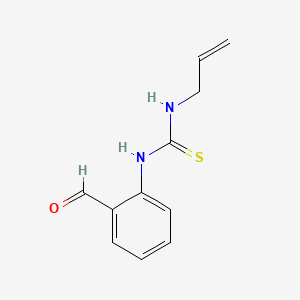
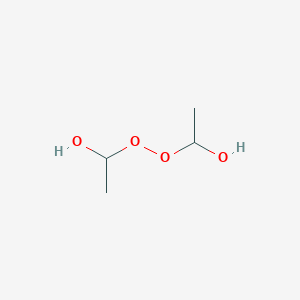
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
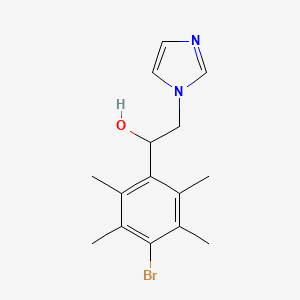

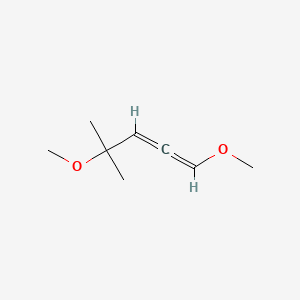
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
